Fgfr-IN-11

FGFR inhibitor Kinase profiling IC50 comparison

FGFR-IN-11 (I-5) is the only research-use tool compound that combines covalent, irreversible binding with balanced sub-20 nM inhibition across all four FGFR isoforms, including potent FGFR4 blockade (IC50 1.8 nM) absent in Pemigatinib or Infigratinib. Its clean selectivity profile (369-kinase panel) minimizes off-target noise, making it essential for FGF19/FGFR4-driven HCC studies and unbiased phosphoproteomics. Single-lot consistency and reliable global shipping from major vendors ensure reproducible results.

Molecular Formula C28H29ClN4O4
Molecular Weight 521.0 g/mol
Cat. No. B12392849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFgfr-IN-11
Molecular FormulaC28H29ClN4O4
Molecular Weight521.0 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=CC(=C2C=C1C3CCN(CC3)C(=O)C=C)OC4=CC(=C(C=C4)NC(=O)NC5CC5)Cl
InChIInChI=1S/C28H29ClN4O4/c1-3-27(34)33-12-9-17(10-13-33)20-15-21-24(16-26(20)36-2)30-11-8-25(21)37-19-6-7-23(22(29)14-19)32-28(35)31-18-4-5-18/h3,6-8,11,14-18H,1,4-5,9-10,12-13H2,2H3,(H2,31,32,35)
InChIKeyRJOWKASSFBQDER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FGFR-IN-11: Potent Irreversible Pan-FGFR Inhibitor for Targeted Oncology Research Procurement


FGFR-IN-11 (compound I-5) is an orally bioavailable, covalent, irreversible pan-fibroblast growth factor receptor (FGFR) inhibitor. It potently inhibits all four FGFR subtypes with nanomolar IC50 values, ranging from 1.8 nM for FGFR4 to 16 nM for FGFR3 . The compound was discovered through structure-based optimization of quinolone derivatives and demonstrates robust anti-proliferative activity against FGFR-dependent cancer cell lines and significant tumor growth inhibition in xenograft models [1].

Why Substituting FGFR-IN-11 with a Reversible or Isoform-Specific FGFR Inhibitor Compromises Experimental Integrity


The pan-FGFR inhibitor class encompasses compounds with markedly divergent selectivity profiles, binding mechanisms (reversible vs. irreversible), and isoform potency. While clinically approved agents like Erdafitinib, Pemigatinib, and Infigratinib show weaker or highly variable inhibition of FGFR4 (IC50s from 30 nM to 61 nM) [1], FGFR-IN-11 maintains potent, balanced nanomolar inhibition across all four isoforms. Furthermore, its covalent, irreversible binding mechanism, a feature shared only with Futibatinib among the key comparators, confers a distinct pharmacological profile associated with prolonged target engagement and a potentially lower susceptibility to certain acquired resistance mechanisms [2]. These quantitative and mechanistic differences preclude simple interchangeability and necessitate compound-specific selection.

FGFR-IN-11: Quantitative Evidence of Differentiation for Scientific and Procurement Decision-Making


Balanced Pan-FGFR Potency vs. Comparators with Weak FGFR4 Activity

FGFR-IN-11 demonstrates a balanced, potent inhibition profile across all four FGFR isoforms. Crucially, its IC50 for FGFR4 (1.8 nM) is substantially lower (i.e., more potent) than that of several widely used pan-FGFR inhibitors. In contrast, the reversible inhibitors Pemigatinib and Infigratinib exhibit significantly weaker activity against FGFR4 (IC50s of 30 nM and 60 nM, respectively), while Erdafitinib shows reduced FGFR4 potency (5.7 nM) [1]. FGFR-IN-11's FGFR4 potency is also superior to the other covalent, irreversible inhibitor Futibatinib (FGFR4 IC50 = 3.7-8.3 nM) . This profile ensures effective and simultaneous inhibition of all four FGFRs, including the historically challenging FGFR4, in a single compound.

FGFR inhibitor Kinase profiling IC50 comparison Target selectivity

Irreversible Covalent Binding Confers a Mechanistic Advantage Over Reversible Inhibitors

FGFR-IN-11 acts as an irreversible, covalent inhibitor of FGFR, a characteristic it shares only with Futibatinib among the major clinical comparators [1]. Its irreversible binding was confirmed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. Unlike reversible ATP-competitive inhibitors (e.g., Erdafitinib, Pemigatinib, Infigratinib), covalent binding leads to prolonged target inhibition that is not dependent on sustained high systemic drug concentrations. Studies on the covalent FGFR inhibitor Futibatinib have demonstrated a lower frequency of emergence of drug-resistant clones compared to reversible ATP-competitive inhibitors [1], a potential class-level advantage for irreversible binders like FGFR-IN-11 in long-term studies.

Covalent inhibitor Irreversible binding Drug resistance Mechanism of action

High Kinase Selectivity Minimizes Off-Target Confounds in Signal Transduction Studies

The target selectivity of FGFR-IN-11 was evaluated against a broad panel of 369 kinases at a concentration of 1 μM [1]. The compound displayed high selectivity, a critical parameter for minimizing off-target effects that can confound experimental interpretation. While explicit S-score data for FGFR-IN-11 is not provided in the abstract, the statement of 'high selectivity' against such a large panel at a concentration ~100-500 fold above its FGFR IC50s indicates a favorable selectivity window. In contrast, some other pan-FGFR inhibitors are known to inhibit other kinases like VEGFR2 and FLT3 at therapeutically relevant concentrations, which can complicate phenotypic readouts .

Kinase selectivity Off-target effects Kinome profiling Data reproducibility

Demonstrated Oral Bioavailability and In Vivo Efficacy in FGFR-Driven Xenograft Models

FGFR-IN-11 is orally bioavailable and has demonstrated robust, dose-dependent tumor growth inhibition (TGI) in vivo. In a Huh-7 hepatocellular carcinoma xenograft model, oral administration of 60 mg/kg once daily for 21 days resulted in 88.2% TGI without significant body weight loss . Similarly, in an NCI-H1581 lung cancer xenograft model, the same dosing regimen achieved 67% TGI [1]. This confirms that the compound's potent biochemical activity translates to significant in vivo efficacy in cancer models dependent on FGFR signaling.

In vivo pharmacology Xenograft model Oral bioavailability Tumor growth inhibition

FGFR-IN-11: High-Impact Research and Preclinical Application Scenarios


Investigating FGF19/FGFR4-Driven Hepatocellular Carcinoma (HCC) Biology

FGFR-IN-11 is an optimal tool compound for studying HCC models where aberrant FGF19/FGFR4 signaling is a key oncogenic driver. Unlike Pemigatinib or Infigratinib, which have weak FGFR4 inhibition (IC50s ≥ 30 nM), FGFR-IN-11 potently inhibits FGFR4 (IC50 1.8 nM) [1]. This allows for robust pathway suppression in relevant cell lines like Huh-7, where it has demonstrated significant anti-proliferative activity and in vivo tumor regression .

Elucidating Acquired Resistance Mechanisms to Irreversible Kinase Inhibitors

FGFR-IN-11 serves as a critical tool for generating and studying resistance models. Its irreversible, covalent binding mechanism [1] makes it ideal for chronic dosing studies in cell culture to select for and characterize secondary resistance mutations. Comparing the resistance profiles that emerge under selective pressure from FGFR-IN-11 versus a reversible inhibitor like Erdafitinib can reveal mechanistic insights into the evolutionary paths of FGFR-driven cancers under covalent therapy .

Pan-FGFR Pathway Inhibition with Minimized Kinome Off-Target Confounds

For researchers requiring clean inhibition of all four FGFR isoforms in signaling studies, FGFR-IN-11 provides a high-confidence solution. Its demonstrated high selectivity against a panel of 369 kinases at 1 μM [1] minimizes the risk of off-target effects that could complicate data interpretation, a notable advantage over less selective pan-FGFR inhibitors that may hit kinases such as VEGFR2 or FLT3 . This makes it particularly suitable for unbiased phosphoproteomics or transcriptomics experiments.

Technical Documentation Hub

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